molecular formula C11H11BrO3 B3037397 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol CAS No. 477889-74-0

1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol

Cat. No.: B3037397
CAS No.: 477889-74-0
M. Wt: 271.11 g/mol
InChI Key: GYBIEFSFMJAIKX-UHFFFAOYSA-N
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Description

1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol is a brominated benzofuran derivative featuring a methoxy group at position 7 and a secondary ethanol moiety at position 2 of the benzofuran core. The presence of electron-withdrawing (bromo) and electron-donating (methoxy) substituents on the benzofuran ring creates a unique electronic environment that influences its reactivity and stability.

Properties

IUPAC Name

1-(5-bromo-7-methoxy-1-benzofuran-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-6(13)9-4-7-3-8(12)5-10(14-2)11(7)15-9/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBIEFSFMJAIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC(=CC(=C2O1)OC)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301241294
Record name 5-Bromo-7-methoxy-α-methyl-2-benzofuranmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477889-74-0
Record name 5-Bromo-7-methoxy-α-methyl-2-benzofuranmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477889-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-methoxy-α-methyl-2-benzofuranmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol typically involves the bromination of 7-methoxybenzofuran followed by the introduction of an ethanol group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane or chloroform. The subsequent step involves the reaction of the brominated intermediate with ethanol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone.

    Reduction: Formation of 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to novel compounds with specific functionalities.

Biology

Research indicates that benzofuran derivatives, including this compound, exhibit significant biological activities:

  • Antimicrobial Activity : Studies have shown effectiveness against various pathogens.
  • Anticancer Properties : Compounds in this class have demonstrated activity against human cancer cell lines, including ovarian and breast cancer cells. The mechanism often involves modulation of cell signaling pathways related to apoptosis and proliferation.

Medicine

The compound is being investigated for its therapeutic potential in drug discovery. Its interaction with biological targets suggests possible applications in developing new treatments for diseases, particularly cancer and infections.

Industry

In industrial applications, 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol is utilized as a reagent in various chemical processes. Its unique properties make it valuable in the development of new materials and formulations.

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various benzofuran derivatives, including 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol. Results indicated significant cytotoxicity against ovarian cancer cell lines, suggesting potential as a lead compound for further development.

Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth, supporting its use as a template for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with DNA/RNA.

Comparison with Similar Compounds

1-(5-Bromo-1-benzofuran-2-yl)-1-ethanol (CAS: 592542-03-5)

  • Structure : Lacks the 7-methoxy group present in the target compound.
  • Molecular Weight : 241.08 g/mol (vs. ~271.10 g/mol for the target compound, assuming the methoxy group adds ~30 g/mol) .
  • Synthetic Relevance : Both compounds likely derive from ketone precursors via transfer hydrogenation. –2 highlight MgO-catalyzed hydrogenation of diketones to secondary alcohols, achieving up to 89% chemoselectivity (ChS) in related systems .

1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one (CAS: 1432681-76-9)

  • Structure : Features a methyl group at position 7 and a branched ketone (2-methylpropan-1-one) at position 2.

Ethanol Derivatives with Varying Substituents

(S)-1-(4-Methoxyphenyl)-1-ethanol (CAS: 1572-97-0)

  • Structure: A simpler aromatic ethanol with a single methoxy-substituted benzene ring.
  • Molecular Weight : 152.19 g/mol (significantly lower than the target compound).
  • Application : Used in asymmetric synthesis; highlights how methoxy groups enhance solubility in polar solvents .

2-(1-Undecyloxy)-1-ethanol Homologues

  • Structure: Long alkyl chains (C7–C13) attached to the ethanol oxygen.
  • Biological Activity : Exhibits 100% nematicidal activity at 100–1000 mg/L, demonstrating the role of alkyl chain length in bioactivity .
  • Contrast : The target compound’s benzofuran core may offer improved target specificity compared to aliphatic chains.

Functional Group Comparisons

Ketone vs. Alcohol Derivatives

  • 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone (hypothetical precursor): The ketone group is more reactive in nucleophilic additions but less polar than the ethanol group. Reduction to the ethanol derivative (as in –2) would increase polarity and hydrogen-bonding capacity, influencing pharmacokinetic properties .

Diol and Dehydration Products

  • notes that ethanol derivatives like 1-(3-acetylphenyl)-1-ethanol can undergo dehydration to form alkenes (e.g., 1-(2,4,6-trimethyl-3-vinylphenyl)-1-ethanol). Similar pathways may apply to the target compound under acidic conditions .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol C₁₁H₁₁BrO₃ ~271.10 5-Br, 7-OCH₃, 2-CH₂CH₂OH
1-(5-Bromo-1-benzofuran-2-yl)-1-ethanol C₁₀H₉BrO₂ 241.08 5-Br, 2-CH₂CH₂OH
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one C₁₃H₁₃BrO₂ 281.15 5-Br, 7-CH₃, 2-C(O)C(CH₃)₂

Research Findings and Implications

  • Synthetic Pathways: Transfer hydrogenation with MgO (–2) is a viable method for reducing benzofuran-linked ketones to ethanol derivatives, though steric hindrance (e.g., 7-methoxy group) may require optimized conditions .
  • Biological Activity: Ethanol moieties enhance bioactivity in nematicidal agents (), suggesting the target compound could be explored for similar applications .
  • Electronic Effects : The bromo-methoxy substitution pattern on benzofuran may improve stability in oxidative environments compared to aliphatic analogues.

Biological Activity

1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol is a compound belonging to the benzofuran class, characterized by its unique structural features that confer various biological activities. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is defined by the following chemical structure:

  • Chemical Formula : C11_{11}H11_{11}O3_{3}Br
  • IUPAC Name : 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol

This structure includes a bromine atom at the 5-position, a methoxy group at the 7-position, and an ethanol group attached to the benzofuran ring, which enhances its reactivity and biological potential.

Biological Activities

Research indicates that 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol exhibits several notable biological activities:

Antitumor Activity

Benzofuran derivatives, including this compound, have shown significant antitumor properties. Studies have demonstrated that they can inhibit the proliferation of various cancer cell lines such as ovarian and breast cancer cells. The mechanism often involves modulation of signaling pathways related to apoptosis and cell cycle regulation .

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest it possesses inhibitory effects on bacterial growth, making it a candidate for further development as an antimicrobial agent .

Antioxidative Properties

Antioxidative activity is another key feature of this compound. It has been shown to scavenge free radicals, which may contribute to its potential in preventing oxidative stress-related diseases .

The biological effects of 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol are believed to be mediated through several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes involved in cellular signaling pathways. For instance, it has been suggested that it can modulate the activity of serine/threonine kinases like Pim-1 and Pim-2, which play roles in cell survival and proliferation.
  • Cellular Signaling Modulation : By influencing various signaling pathways, the compound can alter gene expression patterns associated with cell growth and apoptosis, leading to its antitumor effects .

Case Studies

Recent studies have highlighted the efficacy of benzofuran derivatives in cancer treatment:

  • Flynn et al. (2023) reported that specific substitutions on the benzofuran ring significantly enhance antiproliferative activity against cancer cell lines. For example, compounds with methoxy groups at certain positions exhibited up to four times greater potency compared to their unsubstituted counterparts .
  • A comparative study on various benzofuran derivatives indicated that those with bromine substitutions showed enhanced antibacterial activity against E. coli and S. aureus, suggesting a structure-activity relationship that could guide future drug design .

Data Tables

Biological ActivityDescriptionReference
AntitumorInhibits proliferation in cancer cell lines
AntibacterialEffective against Gram-positive/negative bacteria
AntioxidativeScavenges free radicals

Q & A

Q. What are the primary methods for synthesizing 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol, and how do reaction conditions influence yield?

Synthesis typically involves multi-step protocols, such as coupling brominated benzofuran precursors with ethanol derivatives. For example, analogous compounds like 1-(5-Bromo-1-benzofuran-2-yl)ethanone are synthesized via regioselective bromination and Friedel-Crafts acylation . Key factors include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) for acylation .
  • Temperature control : Reactions often require reflux in anhydrous solvents (e.g., dichloromethane or ethanol) .
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. How is the molecular structure of this compound confirmed in academic research?

X-ray crystallography is the gold standard. For example, orthorhombic crystal systems (space group Pbca) with unit cell parameters (e.g., a = 10.8301 Å, b = 7.4630 Å, c = 21.7213 Å) are resolved using Bruker diffractometers and refined via SHELXL . Complementary techniques include:

  • NMR spectroscopy : To verify substituent positions (e.g., methoxy and bromine groups) .
  • Mass spectrometry : For molecular weight confirmation (e.g., Mr = 239.07 for similar benzofuran derivatives) .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL, ORTEP) resolve ambiguities in structural refinement for brominated benzofurans?

Advanced software addresses challenges like thermal motion and electron density overlaps:

  • SHELXL : Refines anisotropic displacement parameters for heavy atoms (e.g., bromine) and handles twinning in high-symmetry crystals .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement, critical for identifying disorder in methoxy or benzofuran groups .
  • Data-to-parameter ratio : Maintain a ratio >15:1 to ensure refinement reliability .

Q. What strategies are used to analyze structure-activity relationships (SAR) for benzofuran derivatives with bromine and methoxy substituents?

SAR studies focus on electronic and steric effects:

  • Bromine : Enhances electrophilic reactivity and binding to hydrophobic protein pockets (e.g., antitumor targets) .
  • Methoxy : Modulates solubility and hydrogen-bonding capacity. Comparative studies with derivatives like 5-Bromo-7-methyl-3-methylsulfinyl-1-benzofuran reveal how substituent positioning affects bioactivity .
  • In silico docking : Tools like AutoDock assess interactions with enzymes (e.g., cytochrome P450) .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Iterative validation is critical:

  • Redundant data collection : Compare NMR, IR, and X-ray results to identify outliers (e.g., unexpected tautomerism) .
  • High-resolution techniques : Use synchrotron radiation for ambiguous electron density maps in brominated compounds .
  • Dynamic NMR : Detect conformational flexibility in solution that may differ from solid-state structures .

Methodological Considerations

Q. What are the challenges in optimizing regioselective bromination of 7-methoxy-benzofuran precursors?

Bromination at the 5-position competes with other sites due to directing effects:

  • Electrophilic aromatic substitution : Methoxy groups activate the 4- and 6-positions, necessitating controlled stoichiometry (e.g., 1.1 eq. Br₂) .
  • Steric hindrance : Bulky substituents at the 2-position (e.g., ethyl) can shift bromination to the 5-position .

Q. How do solvent and temperature affect the stability of 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol during storage?

  • Degradation pathways : Hydrolysis of the ethanol moiety in polar solvents (e.g., water) or light-induced debromination .
  • Storage recommendations : Anhydrous DMSO at -20°C under inert gas (N₂/Ar) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol
Reactant of Route 2
1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol

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